molecular formula C7H14N2 B067283 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) CAS No. 162301-36-2

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)

Cat. No.: B067283
CAS No.: 162301-36-2
M. Wt: 126.2 g/mol
InChI Key: BCVQNNYIBKSEDZ-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S,8R)-3-Azabicyclo[420]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and purification steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can result in various effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQNNYIBKSEDZ-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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